N-(6-Aminohexyl)-phthalimide HCl
Description
Structural Elucidation and Molecular Characterization of N-(6-Aminohexyl)-phthalimide Hydrochloride
Crystallographic Analysis and Three-Dimensional Conformation
The three-dimensional conformation of N-(6-aminohexyl)-phthalimide hydrochloride has not been directly resolved via single-crystal X-ray diffraction in the available literature. However, insights can be drawn from structurally analogous phthalimide derivatives. For example, bis(2-phthalimidoethyl)ammonium chloride dihydrate exhibits a V-shaped conformation, with dihedral angles of 22.07° between phthalimide units. In N-(6-aminohexyl)-phthalimide hydrochloride, the hexyl chain likely adopts an extended conformation due to steric and electronic factors, with the protonated amine group forming ionic interactions with the chloride ion.
The phthalimide core itself is planar, as evidenced by studies on N-hydroxyphthalimide, where the carbonyl groups and aromatic ring lie in a near-perfect plane. Substitution at the nitrogen atom minimally distorts this planarity, as seen in N-substituted phthalimides where torsional angles between the phthalimide and substituent rarely exceed 30°. Molecular modeling predicts that the aminohexyl chain in this compound extends outward from the planar core, creating a sterically accessible primary amine terminal for further functionalization.
Spectroscopic Identification Methods
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR spectroscopy reveals distinct signals for the phthalimide core and the aminohexyl chain. The aromatic protons of the isoindole-1,3-dione moiety resonate as a multiplet between δ 7.70–7.85 ppm, consistent with deshielding by the electron-withdrawing carbonyl groups. The methylene protons adjacent to the phthalimide nitrogen (N–CH₂–) appear as triplets near δ 3.70–3.85 ppm, coupled to the neighboring CH₂ groups of the hexyl chain. The terminal ammonium protons (NH₃⁺) are broadened due to exchange with deuterated solvent and typically appear as a singlet near δ 8.20–8.50 ppm.
¹³C NMR spectra display carbonyl carbons at δ 168–170 ppm, aromatic carbons between δ 120–135 ppm, and aliphatic carbons of the hexyl chain spanning δ 20–45 ppm. The chloride counterion does not directly influence the carbon chemical shifts but contributes to the overall ionic lattice structure in the solid state.
Infrared (IR) Vibrational Mode Correlations
IR spectroscopy confirms the presence of key functional groups. Strong absorptions at 1700–1770 cm⁻¹ correspond to the symmetric and asymmetric stretching of the phthalimide carbonyl groups (C=O). The N–H stretching vibration of the protonated amine (NH₃⁺Cl⁻) appears as a broad band near 2500–3000 cm⁻¹, while bending modes for NH₃⁺ are observed at 1600–1650 cm⁻¹. Aliphatic C–H stretches from the hexyl chain occur between 2850–2950 cm⁻¹.
Comparative Analysis with Parent Phthalimide Derivatives
N-(6-Aminohexyl)-phthalimide hydrochloride exhibits distinct structural and electronic differences compared to unsubstituted phthalimide or N-hydroxyphthalimide:
- Electronic Effects : The electron-donating aminohexyl group increases electron density at the phthalimide nitrogen, reducing the electrophilicity of the carbonyl groups relative to N-hydroxyphthalimide, where the –OH group withdraws electrons via resonance.
- Solubility : The hydrochloride salt enhances aqueous solubility compared to neutral phthalimides, which are typically hydrophobic.
- Conformational Flexibility : The hexyl chain introduces rotational freedom absent in rigid derivatives like 5-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, where the piperidine ring restricts motion.
Properties
Molecular Formula |
C14H19ClN2O2 |
|---|---|
Molecular Weight |
282.76 g/mol |
IUPAC Name |
2-(6-aminohexyl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C14H18N2O2.ClH/c15-9-5-1-2-6-10-16-13(17)11-7-3-4-8-12(11)14(16)18;/h3-4,7-8H,1-2,5-6,9-10,15H2;1H |
InChI Key |
VWLSMTZYEXUFNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCN.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The compound is typically prepared by nucleophilic substitution or amide bond formation involving:
- Phthalimide or its derivatives (e.g., phthalic anhydride or phthalimide itself)
- 6-Aminohexyl precursors or haloalkyl derivatives (e.g., 6-bromohexyl phthalimide)
- Acidic or basic catalysts and solvents to promote reaction and isolation as hydrochloride salt.
Method 1: Nucleophilic Substitution Using N-(6-Bromohexyl)phthalimide
- Reagents : N-(6-bromohexyl)phthalimide, potassium iodide (KI), and ammonia or amine source.
- Solvent : Dimethylformamide (DMF)
- Conditions : Stirring at elevated temperature (~90 °C) for ~12 hours.
- Workup : Acidification with aqueous potassium bisulfate (KHSO4), extraction with dichloromethane, drying, evaporation, and purification by flash chromatography.
- Yield : Approximately 50% isolated yield of N-(6-Aminohexyl)-phthalimide as a yellow oil.
This method leverages the displacement of bromide by an amine nucleophile on the hexyl chain attached to the phthalimide, followed by isolation as the hydrochloride salt.
Method 2: Phthalimide Amino Acid Derivative Synthesis (Thermal and Reflux Methods)
- Starting Materials : Phthalic acid or phthalic anhydride and amino acids or aminoalkyl compounds.
- Solvent : Glacial acetic acid (AcOH)
- Conditions :
- Heating phthalic acid with amino acid at 170–180 °C for 4 hours (Method A)
- Refluxing phthalic anhydride with amino acid in AcOH for 2 hours (Method B)
- Isolation : Cooling, evaporation under reduced pressure, dilution with water, filtration, washing, drying, and recrystallization from ethanol.
- Yields : Moderate to high, depending on amino acid and conditions (typically 70–90% for related phthalimide amino acid derivatives).
Though this method is more common for amino acid derivatives, it provides a conceptual basis for preparing N-substituted phthalimides, including N-(6-aminohexyl)-phthalimide by analogy.
Method 3: Microwave-Assisted Synthesis
- Reagents : Phthalimide, potassium hydroxide, chloroacetic acid, and DMF.
- Procedure : Microwave irradiation for 3–5 minutes at controlled power (~600 W).
- Advantages : Faster reaction times, higher yields (up to 95%), and reduced solvent use.
- Purification : Recrystallization from ethanol.
- Applicability : This method is reported for phthalimide derivatives and could be adapted for N-(6-Aminohexyl)-phthalimide synthesis by substituting appropriate alkylating agents.
Alternative Acylation and Amidation Techniques
- Acylation of amines with phthalic anhydride or acid chlorides in solvents like dichloromethane or benzene.
- Control parameters : Reaction time, amine equivalents, and temperature influence product distribution between mono- and diamides.
- Yields : High yields (~80–90%) for N-phthaloyl amides under optimized conditions.
- Relevance : Provides routes to N-substituted phthalimides with alkyl or aminoalkyl groups.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | N-(6-bromohexyl)phthalimide, KI | DMF | 90 °C, 12 h | ~50 | Requires chromatographic purification |
| Thermal condensation (Method A) | Phthalic acid + amino acid | Glacial AcOH | 170–180 °C, 4 h | 70–90* | High temp, suitable for amino acid derivatives |
| Reflux condensation (Method B) | Phthalic anhydride + amino acid | Glacial AcOH | Reflux, 2 h | 70–90* | Milder than Method A |
| Microwave-assisted synthesis | Phthalimide + alkyl halide + KOH | DMF | MW irradiation, ~4.5 min | Up to 95 | Fast, efficient, solvent-saving |
| Acylation with acid chlorides | Amines + phthalic acid chlorides | DCM or benzene | Room temp or reflux, variable | 80–90 | Controlled amidation, high selectivity |
*Yields reported for phthalimide amino acid derivatives analogous to N-(6-aminohexyl)phthalimide.
Research Findings and Notes
- Solvent choice impacts reaction rate and yield; DMF is preferred for nucleophilic substitutions due to its polarity and ability to dissolve reactants.
- Microwave irradiation significantly reduces reaction times and improves yields compared to conventional heating.
- Reflux in glacial acetic acid is a classical method for preparing N-phthalimide derivatives but requires longer reaction times and higher temperatures.
- Purification often involves recrystallization from ethanol or chromatographic techniques to achieve high purity.
- Reaction monitoring can be performed by NMR, IR spectroscopy, and mass spectrometry to confirm product formation and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-Aminohexyl)-phthalimide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The phthalimide ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phthalimide derivatives.
Scientific Research Applications
Medicinal Chemistry
Histone Deacetylase Inhibitors
One of the notable applications of N-(6-Aminohexyl)-phthalimide hydrochloride is its role as a precursor in the synthesis of hydroxamic acids, which are known histone deacetylase inhibitors. Histone deacetylases (HDACs) are crucial in regulating gene expression and are implicated in various diseases, particularly cancer. The compound has been utilized to develop selective inhibitors that could potentially lead to new therapeutic strategies for cancer treatment .
Quorum Sensing Inhibitors
Research has demonstrated that derivatives of N-(6-Aminohexyl)-phthalimide hydrochloride can be employed to target quorum sensing mechanisms in bacteria, specifically Pseudomonas aeruginosa. This application is significant as it opens avenues for developing anti-infective agents that can disrupt bacterial communication and biofilm formation, which are critical for virulence .
Materials Science
Nanocarrier Systems
N-(6-Aminohexyl)-phthalimide hydrochloride has been investigated for its potential use in functionalized carbon nanotubes aimed at enhancing drug delivery across the blood-brain barrier (BBB). The compound's ability to modify surface properties makes it a candidate for creating nanocarriers that can transport therapeutics effectively into the central nervous system .
Biochemical Research
Redox Mediators
The compound has been studied for its redox mediator properties, particularly in reactions involving allyl and benzyl halides. Its ability to facilitate electron transfer reactions positions it as a valuable tool in organic synthesis and biochemical assays, providing insights into reaction mechanisms and improving yields in synthetic processes .
Synthesis of Novel Compounds
Amide-Functionalized Phosphonates
N-(6-Aminohexyl)-phthalimide hydrochloride has been utilized in the synthesis of amide-functionalized phosphonates through ring-opening reactions. This approach not only yields novel compounds but also enhances the diversity of available chemical entities for further research and application .
Data Tables
| Application Area | Specific Use | Significance |
|---|---|---|
| Medicinal Chemistry | Histone deacetylase inhibitors | Potential cancer therapy |
| Quorum sensing inhibitors | Disruption of bacterial communication | |
| Materials Science | Nanocarrier systems | Enhanced drug delivery across the BBB |
| Biochemical Research | Redox mediators | Improved yields in organic synthesis |
| Synthesis | Amide-functionalized phosphonates | Diversification of chemical entities |
Case Studies
-
Histone Deacetylase Inhibition
A study demonstrated the synthesis of a series of hydroxamic acids derived from N-(6-Aminohexyl)-phthalimide hydrochloride, showing significant inhibitory activity against HDAC enzymes. The results indicated a correlation between structural modifications and enhanced inhibitory potency, suggesting a pathway for developing more effective cancer therapeutics . -
Quorum Sensing Disruption
Research conducted on derivatives targeting Pseudomonas aeruginosa revealed that modifications of N-(6-Aminohexyl)-phthalimide hydrochloride could effectively inhibit quorum sensing pathways, leading to reduced virulence factors in bacterial cultures. This study emphasizes the potential of this compound in developing novel anti-infective strategies . -
Nanocarrier Development
Investigations into using N-(6-Aminohexyl)-phthalimide hydrochloride as a functionalizing agent for carbon nanotubes showed promising results in enhancing the delivery efficiency of drugs across the BBB. The research highlighted its role in modifying surface characteristics to improve interaction with biological membranes .
Mechanism of Action
The mechanism of action of N-(6-Aminohexyl)-phthalimide hydrochloride involves its interaction with specific molecular targets. The aminohexyl group can form hydrogen bonds and electrostatic interactions with proteins, potentially inhibiting their function. The phthalimide moiety can interact with nucleophilic sites on enzymes, leading to enzyme inhibition. These interactions can disrupt cellular processes, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Polymer Chemistry: this compound’s amino group enables covalent bonding with carboxylic acids or epoxides, useful in epoxy resins or dendrimer synthesis .
- Biological Studies: W-5 hydrochloride’s IC₅₀ values (6.4–8.6 μM) highlight the importance of aminoalkyl chain length in modulating calmodulin interactions .
- Vulcanization: N-(Cyclohexylthio)phthalimide acts as a sulfur donor in rubber vulcanization, a niche application distinct from aminohexyl derivatives .
Biological Activity
N-(6-Aminohexyl)-phthalimide HCl is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound (C14H19ClN2O2) features a phthalimide moiety linked to a hexylamine chain. The presence of the amino group enhances its solubility and potential interactions with biological targets. The hydrophobic nature of the phthalimide structure facilitates its passage through biological membranes, which is crucial for its pharmacological activity .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antimicrobial Activity :
- Research has demonstrated that derivatives of phthalimides exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, studies have shown that compounds similar to this compound have moderate activity against Escherichia coli and Candida albicans at specific concentrations .
- Table 1 summarizes the antimicrobial activity of related phthalimide derivatives:
Compound Target Organism Minimum Inhibitory Concentration (MIC) This compound E. coli 250 µg/mL Phthalimide Derivative 1 Staphylococcus aureus No activity Phthalimide Derivative 2 Candida albicans 62.5 µg/mL -
Anti-inflammatory Activity :
- This compound has shown promise as an anti-inflammatory agent. A study indicated that phthalimide derivatives could inhibit nitric oxide production in LPS-stimulated macrophages, suggesting their potential in treating inflammatory diseases .
- The mechanism involves down-regulating inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines such as TNF-α and IL-1β, indicating a robust anti-inflammatory profile .
- Antioxidant Activity :
Case Study 1: Antimicrobial Efficacy
A study focused on synthesizing N-phthalimide derivatives revealed that certain compounds exhibited notable antimicrobial efficacy against Mycobacterium tuberculosis. The derivatives were screened at various concentrations, with some showing effective inhibition at 2000 ppm . This highlights the potential of this compound in developing new antimycobacterial agents.
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory effects of phthalimides were studied in RAW264.7 macrophage cells. The results indicated that one derivative exhibited an IC50 value of 8.7 µg/mL for inhibiting NO production, correlating with decreased expression of inflammatory markers via TLR4 signaling pathway modulation . This suggests that this compound could be a candidate for further exploration in inflammatory disease treatments.
Q & A
Q. What are the standard synthetic routes for preparing N-(6-Aminohexyl)-phthalimide HCl?
this compound is typically synthesized via nucleophilic substitution reactions. For example, phthalimide derivatives are alkylated using bromoalkylamines in the presence of a base (e.g., NaHCO₃ or K₂CO₃) in solvents like DMF or acetone. Subsequent hydrolysis with HCl yields the hydrochloride salt . Reaction conditions (temperature, solvent, stoichiometry) must be optimized to minimize byproducts such as dialkylated phthalimides.
Q. How can the purity and identity of this compound be validated?
Analytical validation involves:
- Melting point analysis (comparison to literature values for consistency).
- Spectroscopic techniques : IR (to confirm amine and phthalimide functional groups), ¹H/¹³C NMR (to verify alkyl chain length and structural integrity), and mass spectrometry (for molecular weight confirmation) .
- Chromatographic methods : HPLC or TLC with UV/fluorescence detection to assess purity .
Q. What are the recommended storage conditions for this compound?
Store desiccated at –20°C in amber vials to prevent hydrolysis of the phthalimide moiety or degradation of the amine group. Aqueous solutions should be prepared fresh due to instability under prolonged basic or oxidative conditions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported inhibitory activity (e.g., IC₅₀ values) across cell lines?
Discrepancies in IC₅₀ values (e.g., 6.4 µM in HR cells vs. 8.6 µM in KF cells ) may arise from variations in cell permeability, calmodulin isoform expression, or assay conditions. To address this:
- Standardize assay protocols : Use identical buffer systems (e.g., Ca²⁺ concentration, pH) and incubation times.
- Validate target engagement : Employ techniques like fluorescence polarization to directly measure calmodulin binding affinity .
- Control for off-target effects : Use inactive analogs (e.g., KN-92 hydrochloride ) as negative controls.
Q. What experimental strategies can elucidate the hydrolysis kinetics of N-(6-Aminohexyl)-phthalimide derivatives?
Hydrolysis mechanisms under acidic/basic conditions can be studied via:
- Time-resolved NMR or IR spectroscopy to monitor degradation intermediates (e.g., phthalic acid formation ).
- pH-rate profiling to identify catalytic pathways (specific acid/base vs. nucleophilic attack). For example, shows that 0.18 M NaOH accelerates hydrolysis 6-fold compared to pH 9.0 buffers.
- Computational modeling (DFT or MD simulations) to predict transition states and activation energies.
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced calmodulin antagonism?
Key SAR considerations include:
- Alkyl chain length : Optimal activity is observed with hexyl groups (balancing hydrophobicity and flexibility) .
- Substituent effects : Electron-withdrawing groups on the phthalimide ring may stabilize binding interactions.
- Functional group substitution : Replace the naphthalenesulfonamide group () with bioisosteres (e.g., benzothiazole) to improve selectivity.
Validate designs using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
Q. What methods are used to assess cellular uptake and sublocalization of this compound?
- Fluorescent tagging : Conjugate with probes like fluorescein or BODIPY and image via confocal microscopy .
- Subcellular fractionation : Isolate organelles (e.g., cytosol vs. membrane fractions) and quantify compound levels via LC-MS.
- Pharmacokinetic modeling : Measure intracellular concentrations over time using radiolabeled analogs (e.g., ³H or ¹⁴C isotopes).
Data Contradictions and Mitigation Strategies
Q. How to address conflicting data on hydrolysis products under acidic conditions?
reports phthalic acid as the sole product of phthalimide hydrolysis, while notes potential side reactions (e.g., esterification). To reconcile:
- Control reaction stoichiometry : Excess HCl (≥7 M) and elevated temperatures (50–100°C) favor complete hydrolysis .
- Monitor byproducts : Use GC-MS or MALDI-TOF to detect minor intermediates (e.g., alkyl esters).
Q. Why do inhibitory IC₅₀ values vary between enzymatic assays and cell-based studies?
Enzyme assays (e.g., purified calmodulin) typically report lower IC₅₀ values than cellular assays due to:
- Membrane permeability barriers : Use permeabilization agents (e.g., digitonin) to equalize intracellular/extracellular concentrations.
- Competitive endogenous ligands : Deplete intracellular Ca²⁺ or calmodulin via chelators (e.g., BAPTA-AM) .
Methodological Best Practices
- Synthesis : Use anhydrous conditions and inert atmospheres to prevent amine oxidation.
- Bioassays : Include vehicle controls (e.g., DMSO) to rule out solvent effects on cell viability.
- Data reporting : Disclose exact HCl concentrations and temperature gradients in hydrolysis studies to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
